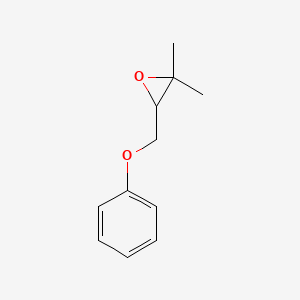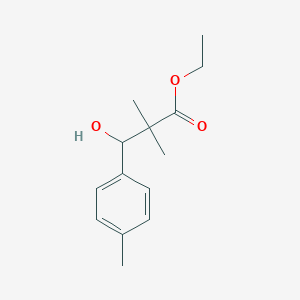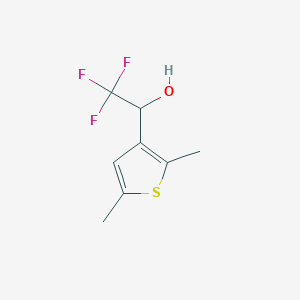
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. The presence of trifluoromethyl and hydroxyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2,5-dimethylthiophene using trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The resulting trifluoroacetylated product is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired alcohol.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include ketones, alkanes, and substituted thiophenes.
Applications De Recherche Scientifique
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Thiophene derivatives are known for their pharmacological properties, including anti-inflammatory and antimicrobial activities. This compound may serve as a lead compound for drug development.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylthiophen-3-yl)-2,2,2-trifluoroethan-1-ol can be compared with other thiophene derivatives such as:
1-(2,5-Dimethylthiophen-3-yl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one: Contains a ketone group instead of a hydroxyl group, leading to different biological activities.
1-(2,5-Dimethylthiophen-3-yl)ethylamine: Contains an amine group, making it more basic and reactive in different chemical environments.
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and lipophilicity compared to its analogs.
Propriétés
Formule moléculaire |
C8H9F3OS |
|---|---|
Poids moléculaire |
210.22 g/mol |
Nom IUPAC |
1-(2,5-dimethylthiophen-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H9F3OS/c1-4-3-6(5(2)13-4)7(12)8(9,10)11/h3,7,12H,1-2H3 |
Clé InChI |
DHOVMEBVFQFZDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(S1)C)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


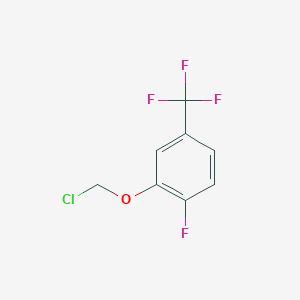
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
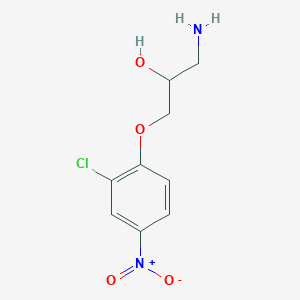
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)




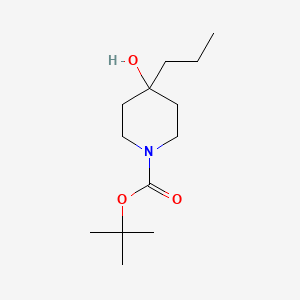
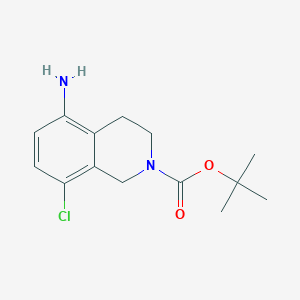

![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)
